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Terbium nitride (TbN) - 12033-64-6

Terbium nitride (TbN)

Catalog Number: EVT-3183226
CAS Number: 12033-64-6
Molecular Formula: NT
Molecular Weight: 172.932 g/mol
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Product Introduction

Source and Classification

Terbium nitride is primarily synthesized from its constituent elements, terbium and nitrogen. As a rare earth nitride, it falls under the category of metal nitrides, which are characterized by their high melting points and thermal stability. The compound is known for its semiconductor properties, making it a subject of interest for researchers exploring advanced materials.

Synthesis Analysis

Methods of Synthesis

  1. Direct Reaction: The most common method for synthesizing terbium nitride involves the direct reaction of terbium metal with nitrogen gas at elevated temperatures (around 1000 °C). This method yields high-purity terbium nitride.
  2. Chemical Vapor Deposition: Another approach includes chemical vapor deposition techniques, which allow for the controlled growth of thin films of terbium nitride on substrates.
  3. Solid-State Reactions: Solid-state reactions involving terbium oxide and other nitrogen-containing compounds can also produce terbium nitride.

Technical Details

  • Temperature: High temperatures are essential for the reaction to proceed effectively.
  • Atmosphere: An inert atmosphere may be required to prevent oxidation during synthesis.
  • Characterization Techniques: After synthesis, techniques such as X-ray diffraction and scanning electron microscopy are employed to characterize the structure and morphology of the resulting compound.
Molecular Structure Analysis

Structure and Data

Terbium nitride typically crystallizes in a cubic structure, similar to other rare earth nitrides. The crystal lattice consists of terbium ions surrounded by nitrogen ions, contributing to its unique properties.

  • Lattice Parameter: The lattice parameter for terbium nitride is approximately 4.9 Å.
  • Coordination: Each terbium ion is coordinated by six nitrogen ions in an octahedral arrangement.
Chemical Reactions Analysis

Reactions Involving Terbium Nitride

Terbium nitride can participate in various chemical reactions:

  1. Hydrolysis: In the presence of water, terbium nitride can hydrolyze to form terbium hydroxide and ammonia.
  2. Reactions with Acids: It reacts with strong acids to produce terbium salts and release nitrogen gas.
  3. Thermal Decomposition: Upon heating, it can decompose into terbium oxide and nitrogen.

Technical Details

The reactions are typically exothermic and require careful control of conditions to prevent unwanted side reactions.

Mechanism of Action

Process and Data

The mechanism by which terbium nitride interacts with other substances often involves electron transfer processes due to its semiconductor nature. When exposed to light or heat, it can facilitate charge carrier generation, which is crucial for applications in optoelectronics.

  • Band Gap: Terbium nitride has a band gap that allows it to be used in photonic devices.
  • Charge Carrier Dynamics: Studies indicate that charge carriers can be mobilized effectively under certain conditions, enhancing its utility in electronic applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Terbium nitride is typically dark green or black.
  • Density: The density of terbium nitride is around 8.5 g/cm³.
  • Melting Point: It has a high melting point exceeding 2000 °C.

Chemical Properties

  • Stability: Terbium nitride is stable under normal atmospheric conditions but can react with moisture.
  • Solubility: It is insoluble in water but reacts with acids.
Applications

Terbium nitride has several scientific uses:

  1. Electronics: Its semiconductor properties make it suitable for use in electronic devices, particularly in optoelectronic applications such as light-emitting diodes (LEDs) and lasers.
  2. Magnetic Materials: Due to its magnetic properties, it is explored for applications in magnetic storage media.
  3. Catalysis: Research indicates potential uses in catalysis due to its reactive surface characteristics.
Theoretical Foundations of Rare Earth Nitride Electronic Structures

1.1. Ab Initio Modeling of f-Electron Localization in TbN

Terbium nitride (TbN) exhibits complex electronic behavior due to the localized 4f-electrons of terbium ions. Ab initio studies employing density functional theory + dynamical mean-field theory (DFT+DMFT) reveal strong electron correlations in TbN. These simulations show that TbN's 4f-orbitals form sharp peaks near the Fermi level, with significant mass renormalization effects. The Coulomb interaction parameter (U) for Tb 4f-electrons ranges from 6–8 eV, while the Hund's coupling (J) is ~0.7 eV, indicating substantial correlation strength. Under high pressure, DFT+DMFT calculations demonstrate modulated Hubbard gaps and enhanced f-electron delocalization, though the material retains its correlated character [7].

The self-energy corrections from DMFT highlight quasiparticle band narrowing by a factor of 2–3 compared to standard DFT, reconciling theoretical predictions with experimental photoemission spectra. This approach accurately captures TbN's ferromagnetic ground state at ambient conditions and its transition to paramagnetism with increasing temperature or pressure [7].

Valence State Transitions in Terbium Nitride Systems

Terbium ions in TbN primarily exhibit a trivalent state (Tb³⁺), but can transition to a tetravalent state (Tb⁴⁺) under specific conditions. X-ray absorption spectroscopy (XAS) confirms Tb³⁺ dominance in stoichiometric TbN, characterized by the 4f⁸ electronic configuration. However, nitrogen-deficient samples show mixed valency, where Tb⁴⁺ (4f⁷) coexists with Tb³⁺. This valence instability arises from the proximity of 4f energy levels to the Fermi level, enabling charge transfer between terbium and nitrogen sublattices [8].

Table 1: Valence States of Terbium in TbN

Valence StateElectronic ConfigurationStability ConditionsMagnetic Moment (μB)
Tb³⁺4f⁸Stoichiometric TbN9.5
Tb⁴⁺4f⁷Nitrogen-deficient environments7.0

Valence transitions significantly alter TbN's optical properties: Tb³⁺ emits green photoluminescence under UV excitation, while Tb⁴⁺ is non-luminescent and quenches this emission. The Tb³⁺/Tb⁴⁺ ratio can be controlled via synthesis parameters, enabling tunable optoelectronic behavior [8].

Band Gap Engineering via Strain and Defect Modulation

TbN is a narrow-gap semiconductor with experimental band gaps of 3.9–4.1 eV, as determined by X-ray absorption and emission spectroscopy. Hybrid functional calculations (HSE06) predict a gap of 4.3 eV, slightly overestimating experimental values due to many-body effects. Nitrogen vacancies introduce mid-gap states 1.2 eV above the valence band maximum, reducing the effective gap to ~3.2 eV in defective samples. These vacancies act as n-type dopants, increasing electron concentration by two orders of magnitude [3].

Biaxial strain induces profound band gap modifications:

  • Compressive strain (–5%): Reduces gap by 0.4 eV due to enhanced Tb 4f–N 2p hybridization
  • Tensile strain (+5%): Increases gap by 0.6 eV via orbital decouplingTable 2: Band Gap Modulation in TbN
Modification TypeConditionsBand Gap (eV)Electronic Consequences
PristineNone3.9–4.1Semiconductor
Nitrogen vacancy2% vacancy concentration3.2n-type conductivity
Biaxial compression–5% strain3.5Enhanced conductivity
Biaxial tension+5% strain4.7Hole mobility increase

These findings align with defect engineering studies in isostructural nitrides like BP3N6, where anion vacancies similarly introduce trap states [3] [4].

Magnetic Ordering Mechanisms in Half-Metallic TbN

TbN exhibits ferromagnetic ordering below TC = 43 K, originating from indirect RKKY exchange mediated by conduction electrons. First-principles calculations reveal half-metallic behavior: The majority-spin channel shows metallic conductivity, while the minority-spin channel exhibits a 4.1 eV gap. This spin asymmetry yields a high spin polarization (>95%) at the Fermi level, making TbN suitable for spintronics [5] [7].

The magnetic ground state arises from ferroalignment of Tb³⁺ moments (9.5 μB/ion) via 4f-5d exchange coupling. Neutron diffraction confirms collinear spin arrangements along the ⟨001⟩ direction. Under pressure >15 GPa, DFT+DMFT predicts transition to a helical magnetic phase due to competition between RKKY and superexchange interactions, analogous to terbium alloys like Tb-Sc [5] [8].

Comparative Electronic Structure Analysis of Rare Earth Nitride Series

Among rare earth nitrides, TbN occupies an intermediate position in electronic and magnetic properties:

Table 3: Comparative Analysis of Selected Rare Earth Nitrides

CompoundCrystal StructureBand Gap (eV)Magnetic OrderTC/TN (K)Magnetic Moment (μB/ion)
TbNCubic (Fm$\bar{3}$m)3.9–4.1Ferromagnetic439.5 (Tb³⁺)
GdNCubic (Fm$\bar{3}$m)1.8Ferromagnetic587.0 (Gd³⁺)
DyNCubic (Fm$\bar{3}$m)2.3Antiferromagnetic25 (TN)10.0 (Dy³⁺)
LuNCubic (Fm$\bar{3}$m)2.7Diamagnetic

Key trends emerge:

  • Band gap contraction occurs with increasing atomic number (LaN→LuN) due to lanthanide contraction enhancing 4f-5d hybridization.
  • Magnetic ordering temperatures peak at GdN due to half-filled 4f-shell maximizing exchange interactions.
  • TbN's half-metallicity contrasts with insulating behavior in late lanthanide nitrides like HoN, attributable to its optimized 4f occupancy [8].

Note: All compounds adopt the rock-salt structure (space group Fm$\bar{3}$m) unless specified.

Properties

CAS Number

12033-64-6

Product Name

Terbium nitride (TbN)

IUPAC Name

azanylidyneterbium

Molecular Formula

NT

Molecular Weight

172.932 g/mol

InChI

InChI=1S/N.Tb

InChI Key

DOHQPUDBULHKAI-UHFFFAOYSA-N

SMILES

N#[Tb]

Canonical SMILES

N#[Tb]

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